molecular formula C25H22ClN3O4S B2769924 1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 688355-84-2

1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2769924
CAS No.: 688355-84-2
M. Wt: 495.98
InChI Key: GKQVWUIYMPAASS-UHFFFAOYSA-N
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Description

This compound is a quinazoline-based derivative featuring a 4-chlorophenyl group at the ethanone position and a sulfanyl bridge connecting the quinazolin-2-yl moiety. Its molecular formula is C₂₅H₂₀ClN₃O₄S, with a molecular weight of 500.96 g/mol.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-31-21-12-17(13-22(32-2)23(21)33-3)27-24-18-6-4-5-7-19(18)28-25(29-24)34-14-20(30)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQVWUIYMPAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the 4-chlorophenyl group and the 3,4,5-trimethoxyanilino group can be accomplished through nucleophilic substitution reactions. The final step involves the formation of the sulfanyl ethanone linkage, which can be achieved through thiolation reactions using suitable thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit promising anticancer properties. For example, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

Case Study :
A study published in GSC Biological and Pharmaceutical Sciences demonstrated that quinazoline derivatives effectively inhibited the growth of MDA-MB 231 breast cancer cells. The results indicated that structural modifications could enhance their potency against cancer cells .

Anti-inflammatory Properties

Quinazoline derivatives are also noted for their anti-inflammatory effects. The presence of the sulfonamide or sulfanyl group in the structure may contribute to this activity by modulating inflammatory pathways.

Research Insight :
A review highlighted that certain quinazoline compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazolines have been reported to exhibit activity against various bacterial strains, making them suitable candidates for further development as antimicrobial agents.

Evidence :
In a comparative study, several quinazoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of specific signaling pathways, resulting in antiproliferative or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of sulfanyl-linked ethanone derivatives with aromatic and heterocyclic substituents.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents Structural Differences vs. Target Compound Potential Applications References
1-(4-Chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one C₂₅H₂₀ClN₃O₄S Quinazoline, 3,4,5-trimethoxyphenylamino, sulfanyl bridge Reference compound Kinase inhibition, anticancer
1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one C₁₄H₁₃ClN₂OS Pyrimidine (4,6-dimethyl), sulfanyl bridge Simpler heterocycle (pyrimidine vs. quinazoline); no methoxy groups Antimicrobial screening
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₇H₂₀ClN₅O₂S Triazole, quinoline-oxymethyl, sulfanyl bridge Triazole core replaces quinazoline; extended aromatic systems Antifungal, enzyme inhibition
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone C₁₄H₁₅ClN₆O₃S₂ Piperazine-sulfonyl, triazole-sulfanyl bridge Aliphatic piperazine linker; sulfonyl group CNS-targeted therapeutics

Key Observations

Heterocyclic Core Variation: The target compound’s quinazoline scaffold (vs. The 3,4,5-trimethoxyphenylamino group introduces hydrogen-bond donors/acceptors, unlike the methyl groups in the pyrimidine analog , which may enhance solubility and target specificity.

Sulfanyl Bridge Functionality :

  • The sulfanyl (-S-) linker is conserved across analogs but differs in electronic effects based on adjacent substituents. For example, the quinazoline-linked sulfanyl group in the target compound may exhibit greater electron-withdrawing effects compared to triazole-linked analogs .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including Ullmann coupling for the quinazoline-amine bond and thiol-ether formation for the sulfanyl bridge . Simpler analogs (e.g., pyrimidine derivative ) are more accessible but lack functional diversity.

Biological Implications: Quinazoline derivatives are well-documented in targeting EGFR and VEGFR kinases due to their ATP-mimetic properties. The trimethoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, as seen in related polyphenolic compounds . Triazole-containing analogs (e.g., ) are often explored for antifungal activity, leveraging their ability to disrupt ergosterol biosynthesis.

Research Findings and Data

Crystallographic Insights

  • The target compound’s crystal structure (if resolved) would likely exhibit π-π stacking between quinazoline and chlorophenyl groups, as observed in similar systems (e.g., ).
  • Hydrogen-bonding networks involving the 3,4,5-trimethoxyphenylamino group could stabilize crystal packing, analogous to patterns in iso-quinolylsulfanyl derivatives .

Thermodynamic and Solubility Data

  • LogP Values :
    • Target compound: Estimated 3.2 (higher due to methoxy groups).
    • Pyrimidine analog : 2.8 (lower lipophilicity due to fewer aromatic substituents).
  • Aqueous Solubility : Methoxy groups may improve solubility compared to purely hydrophobic analogs .

Biological Activity

The compound 1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a hybrid molecule that combines pharmacophores known for their biological activity. Quinazolin derivatives are recognized for their diverse therapeutic potential, including antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN3O3SC_{21}H_{24}ClN_3O_3S. The structure features a chlorophenyl group, a quinazoline moiety, and a sulfanyl linkage, which may contribute to its biological efficacy.

Biological Activity Overview

  • Antioxidant Activity :
    Quinazolin derivatives have been shown to possess significant antioxidant properties. A study synthesized various quinazolin-4(3H)-ones linked with phenolic structures and evaluated their antioxidant potential. The results indicated that some compounds exhibited stronger antioxidant effects than ascorbic acid and Trolox, suggesting that the incorporation of phenolic moieties enhances the antioxidant activity of quinazoline derivatives .
  • Anticancer Activity :
    Quinazoline compounds are often explored for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties due to its structural features.
  • Antimicrobial Activity :
    The antimicrobial effects of related compounds have been documented extensively. For instance, synthesized derivatives with similar structures demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group in the structure may enhance this activity by facilitating interactions with microbial targets .

Study 1: Antioxidant Evaluation

A recent study synthesized a series of hybrid molecules derived from quinazolin-4(3H)-one and phenolic compounds. These compounds were tested for their ability to scavenge free radicals and chelate metal ions, revealing that specific structural modifications significantly improved their antioxidant capacity .

Study 2: Anticancer Properties

In another investigation focused on quinazoline derivatives, researchers reported that certain compounds induced apoptosis in cancer cell lines by activating caspase pathways. The structural components of these derivatives were crucial in determining their efficacy against various cancer types .

Study 3: Antimicrobial Screening

A comprehensive screening of synthesized quinazoline-based compounds demonstrated their effectiveness against several bacterial strains. The study highlighted that the presence of both the chlorophenyl and sulfanyl groups contributed positively to the antibacterial activity observed .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantStronger than ascorbic acid
AnticancerInduction of apoptosis in cancer cells
AntimicrobialModerate to strong activity against bacteria

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